![molecular formula C19H29N3O2 B2573735 N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide CAS No. 953249-70-2](/img/structure/B2573735.png)
N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide”, there are related compounds that have been synthesized. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied. For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was characterized by NMR spectroscopy and single-crystal X-ray diffraction .
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is structurally related to a variety of compounds studied for their diverse applications in scientific research. While direct studies on this compound are scarce, research on structurally similar compounds offers insights into potential applications and chemical behaviors. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, highlights the importance of efficient, stereoselective synthesis processes in developing pharmaceutical compounds (Fleck et al., 2003). Similarly, the discovery of benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase indicates the relevance of structural modifications in enhancing biological activity and selectivity (Villalobos et al., 1994).
Biological Activity and Potential Therapeutic Applications
The study of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, exemplifies the potential therapeutic applications of structurally complex compounds. MGCD0103's ability to block cancer cell proliferation and induce apoptosis suggests that compounds with similar structural motifs may have potential in oncology and other areas of medicine (Zhou et al., 2008). Additionally, the development of chemosensors for metal ions, as demonstrated by the ibuprofen-based chemosensor for Cu2+ ion detection, underscores the utility of complex molecules in environmental monitoring and diagnostic applications (Lal et al., 2020).
Advanced Material Science Applications
Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for ultraviolet-curable pigmented coatings illustrates the application of intricate molecular designs in material science. These systems demonstrate how molecular modifications can influence the efficiency and performance of materials used in various industries, including coatings and adhesives (Angiolini et al., 1997).
Mechanism of Action
Target of Action
N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is a complex organic compound that primarily targets the Acetylcholinesterase enzyme in humans . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
The interaction of this compound with its target, Acetylcholinesterase, results in the inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve signals.
Biochemical Pathways
The action of this compound affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound can potentially influence these functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in nerve signal transmission. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound enhances nerve signal transmission . This can potentially influence various physiological functions controlled by the cholinergic pathway.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-15(2)12-20-18(23)19(24)21-13-16-8-10-22(11-9-16)14-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXLKQUXSKJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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